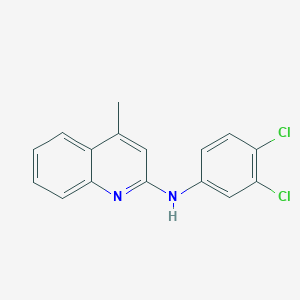![molecular formula C12H10ClFN2O B12118695 2-Pyridinamine, 3-[(2-chloro-4-fluorophenyl)methoxy]- CAS No. 642084-25-1](/img/structure/B12118695.png)
2-Pyridinamine, 3-[(2-chloro-4-fluorophenyl)methoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound features a pyridine ring substituted with an amino group (NH2) at position 2 and a chloro-fluoro-substituted phenyl group (C6H3ClF) attached via a methoxy (OCH3) linkage at position 3.
2-Pyridinamine, 3-[(2-chloro-4-fluorophenyl)methoxy]-: is a chemical compound with the molecular formula CHClFNO. It belongs to the class of pyridine derivatives.
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of this compound are not readily available in the literature. it is likely that it can be synthesized through organic synthesis techniques.
- Industrial production methods may involve custom processes developed by pharmaceutical or chemical companies.
Analyse Chemischer Reaktionen
- The compound may undergo various reactions typical of pyridine derivatives, including:
Substitution reactions: It can participate in nucleophilic substitution reactions at the pyridine nitrogen or the phenyl ring.
Reduction reactions: Reduction of the nitro group (if present) or other functional groups.
Oxidation reactions: Oxidation of the amino group to form imines or other derivatives.
- Common reagents and conditions would depend on the specific reaction being carried out.
- Major products formed would vary based on the reaction type.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound may serve as a building block for the synthesis of more complex molecules.
Biology: It could be used in studies related to drug discovery, as pyridine derivatives often exhibit biological activity.
Medicine: Research may explore its potential as a drug candidate, especially if it interacts with specific molecular targets.
Industry: If scalable synthesis methods are developed, it could find applications in the pharmaceutical or agrochemical industry.
Wirkmechanismus
- Unfortunately, detailed information about the compound’s mechanism of action is not readily available. Further research would be needed to understand how it exerts its effects.
- Molecular targets and pathways involved remain to be elucidated.
Vergleich Mit ähnlichen Verbindungen
- Similar compounds include other pyridine derivatives with varying substituents. Unfortunately, I don’t have a specific list of similar compounds for this particular one.
Remember that while I’ve provided an overview, further investigation and scientific literature would be necessary for a comprehensive understanding of this compound
Eigenschaften
CAS-Nummer |
642084-25-1 |
|---|---|
Molekularformel |
C12H10ClFN2O |
Molekulargewicht |
252.67 g/mol |
IUPAC-Name |
3-[(2-chloro-4-fluorophenyl)methoxy]pyridin-2-amine |
InChI |
InChI=1S/C12H10ClFN2O/c13-10-6-9(14)4-3-8(10)7-17-11-2-1-5-16-12(11)15/h1-6H,7H2,(H2,15,16) |
InChI-Schlüssel |
RBWYLYHPFNZBRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)N)OCC2=C(C=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



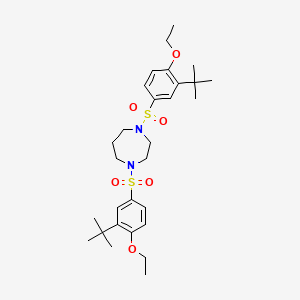



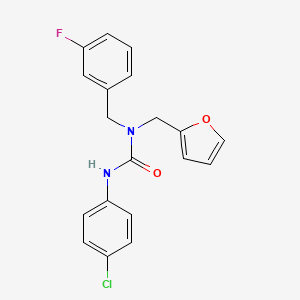

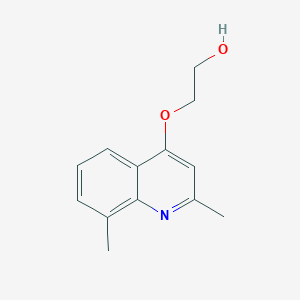

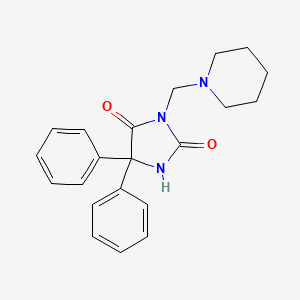

![2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4H-[1,2,4]triazol-3-yl)-propionamide](/img/structure/B12118682.png)

